molecular formula C9H10ClN3 B3360373 2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine CAS No. 88875-12-1

2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine

Cat. No.: B3360373
CAS No.: 88875-12-1
M. Wt: 195.65 g/mol
InChI Key: YPCURNIRMGYHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C9H10ClN3 It is characterized by a fused ring structure that includes both imidazole and pyrimidine rings

Preparation Methods

The synthesis of 2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of malononitrile, methanol, and a composite solvent in the presence of anhydrous hydrogen chloride. The reaction is carried out in a pressure kettle at temperatures ranging from -25°C to 120°C for 1-8 hours . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

    Cyclization Reactions: It can form more complex heterocyclic structures through cyclization reactions.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

IUPAC Name

2-chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-5-4-8(10)12-9-6(2)11-7(3)13(5)9/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCURNIRMGYHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(N=C(N12)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80518956
Record name 2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88875-12-1
Record name 2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine
Reactant of Route 3
2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine
Reactant of Route 4
2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine
Reactant of Route 5
2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.